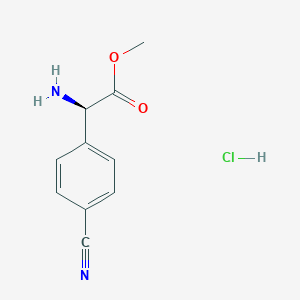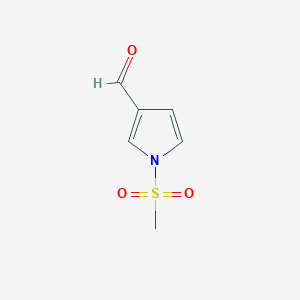![molecular formula C8H9ClINO B13030402 8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)
8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound belonging to the class of benzoxazines Benzoxazines are known for their diverse biological activities and synthetic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the iodination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. The process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized benzoxazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active benzoxazines. It may be explored for its anticancer, antibacterial, and antiviral properties. Additionally, it can be used in the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions. It may also find applications in the development of specialty chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets in biological systems. The iodine atom and the benzoxazine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
Comparison: Compared to its brominated analogs, 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride exhibits unique reactivity due to the presence of the iodine atom. Iodine is a larger and more polarizable atom than bromine, which can influence the compound’s chemical behavior and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological applications.
Eigenschaften
Molekularformel |
C8H9ClINO |
|---|---|
Molekulargewicht |
297.52 g/mol |
IUPAC-Name |
8-iodo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C8H8INO.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3,10H,4-5H2;1H |
InChI-Schlüssel |
HVHSXCWYZZOXBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(N1)C=CC=C2I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)




![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)







